N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
CAS No.:
Cat. No.: VC21436751
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Cl2NO2 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide |
| Standard InChI | InChI=1S/C14H17Cl2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18) |
| Standard InChI Key | CVHAGXMPMIKOKO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Synthesis
The synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide would likely involve the condensation of cyclopentylamine with 2-(2,4-dichlorophenoxy)propanoic acid or its derivatives. This process typically requires careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yield and purity.
Biological Activity and Applications
While specific data on N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide is scarce, compounds with similar structures have shown potential in various biological applications. For instance, the dichlorophenoxy group is reminiscent of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which has been extensively studied for its effects on plant growth and human health . The cyclopentyl moiety could enhance the compound's ability to interact with biological targets.
Environmental and Health Considerations
Given the presence of a dichlorophenoxy group, similar to that in 2,4-D, there may be concerns regarding environmental persistence and potential health impacts. Studies on 2,4-D have shown mixed results regarding carcinogenicity and other health effects, emphasizing the need for thorough risk assessments for any new compounds with similar structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume